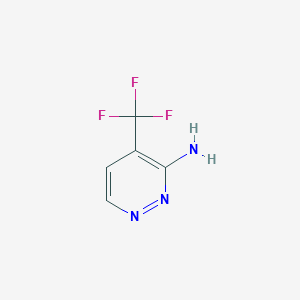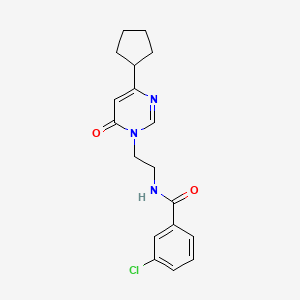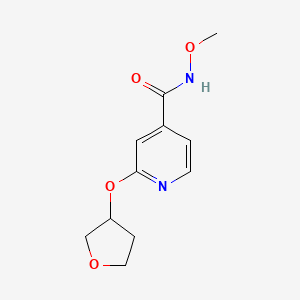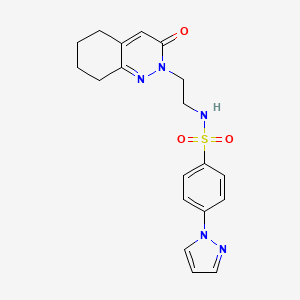![molecular formula C28H23F6N3O6S B2747930 N-{4,6-bis[3-(trifluoromethoxy)phenoxy]-5-pyrimidinyl}-4-(tert-butyl)benzenesulfonamide CAS No. 866154-89-4](/img/structure/B2747930.png)
N-{4,6-bis[3-(trifluoromethoxy)phenoxy]-5-pyrimidinyl}-4-(tert-butyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its CAS number 866154-89-4 , is a versatile material used in scientific research. Its unique structure enables diverse applications, including drug discovery, materials science, and chemical biology.
Molecular Structure Analysis
The molecular formula of this compound is C28H23F6N3O6S . It has a molecular weight of 643.55 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonamide group . It also contains trifluoromethoxy and phenoxy groups .Aplicaciones Científicas De Investigación
Prevention of Cerebral Vasospasm
One significant application of related compounds involves the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. A study investigated the effectiveness of oral treatment with endothelin (ET) A/B receptor antagonists, highlighting the potential of these compounds in treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).
Spectroscopic and Molecular Structure Investigation
Another research focus is the comprehensive theoretical and experimental structural studies on related sulfamethazine Schiff-base compounds. These studies involve elemental analysis, FTIR, NMR, UV-Vis, and MS, alongside quantum chemical calculations to analyze molecule stability, electronic structures, and structure-activity relationships (Mansour & Ghani, 2013).
Development of Nanofiltration Membranes
Research into novel sulfonated thin-film composite nanofiltration membranes for dye solution treatment uses related sulfonated aromatic diamine monomers. These studies focus on improving water flux by enhancing surface hydrophilicity without compromising dye rejection, showcasing the role of sulfonic acid groups in water permeation and dye rejection (Liu et al., 2012).
Conducting Composite Materials
The synthesis of poly(arylene ether ketone) and its conducting composites with polypyrrole represents another application area. This research explores the electrical conductivity of composites, characterized by scanning electron microscopy, FT-IR, and thermal analyses, highlighting the potential for creating electrically conductive materials (Selampinar et al., 1997).
Cyclopalladation Studies
Cyclopalladation of related compounds, like 2-phenoxypyridine and structurally related compounds, forms the basis for developing new series of doubly-cyclopalladated compounds. Such studies contribute to understanding the mechanisms of cyclopalladation and its applications in creating complex metallacycles (Geest et al., 1999).
Propiedades
IUPAC Name |
N-[4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-yl]-4-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F6N3O6S/c1-26(2,3)17-10-12-22(13-11-17)44(38,39)37-23-24(40-18-6-4-8-20(14-18)42-27(29,30)31)35-16-36-25(23)41-19-7-5-9-21(15-19)43-28(32,33)34/h4-16,37H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONTXYCZLXHORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CN=C2OC3=CC(=CC=C3)OC(F)(F)F)OC4=CC(=CC=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F6N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

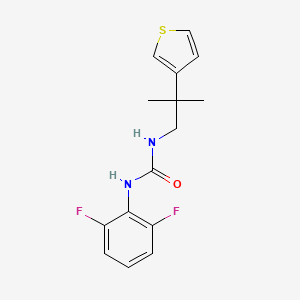
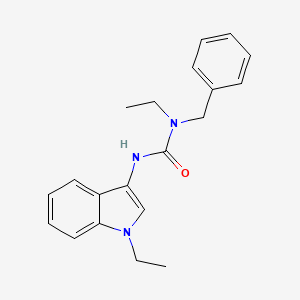
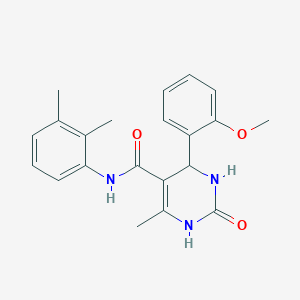
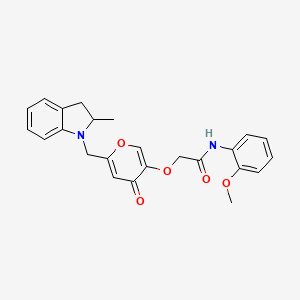
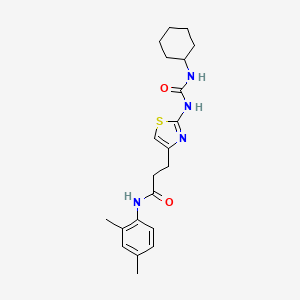
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2747860.png)
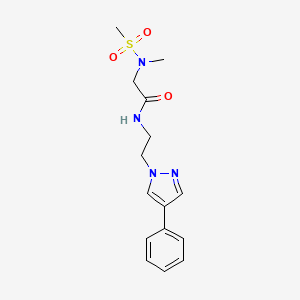
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2747862.png)
![4-(6-Chloro-2-methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B2747863.png)
